molecular formula C23H21N3O4S B12895549 Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- CAS No. 143809-39-6

Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-

Cat. No.: B12895549
CAS No.: 143809-39-6
M. Wt: 435.5 g/mol
InChI Key: JSMWYOPCPZTWAA-UHFFFAOYSA-N
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Description

4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl groups and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the introduction of the methoxyphenyl groups via electrophilic aromatic substitution. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

CAS No.

143809-39-6

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28)

InChI Key

JSMWYOPCPZTWAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC

Origin of Product

United States

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